molecular formula C8H9ClO2S B12071540 Methyl 4-chloro-5-ethylthiophene-2-carboxylate

Methyl 4-chloro-5-ethylthiophene-2-carboxylate

Cat. No.: B12071540
M. Wt: 204.67 g/mol
InChI Key: BOJHCPIQMZERBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-chloro-5-ethylthiophene-2-carboxylate is a thiophene derivative characterized by a chloro substituent at position 4, an ethyl group at position 5, and a methyl ester at position 2 of the aromatic thiophene ring. This compound is primarily utilized as a synthetic intermediate in pharmaceuticals and agrochemicals due to its versatile reactivity and structural tunability . The chloro group enhances electrophilic substitution reactivity, while the ethyl group contributes to lipophilicity, influencing solubility and bioavailability .

Properties

Molecular Formula

C8H9ClO2S

Molecular Weight

204.67 g/mol

IUPAC Name

methyl 4-chloro-5-ethylthiophene-2-carboxylate

InChI

InChI=1S/C8H9ClO2S/c1-3-6-5(9)4-7(12-6)8(10)11-2/h4H,3H2,1-2H3

InChI Key

BOJHCPIQMZERBE-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(S1)C(=O)OC)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-chloro-5-ethylthiophene-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often used to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-chloro-5-ethylthiophene-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, bases like sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino or thiol-substituted thiophenes.

Mechanism of Action

The mechanism of action of Methyl 4-chloro-5-ethylthiophene-2-carboxylate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzymes or the modulation of signaling pathways, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Group Variations

The table below compares methyl 4-chloro-5-ethylthiophene-2-carboxylate with analogous thiophene carboxylates, emphasizing substituent effects on physicochemical properties:

Compound Substituents Molecular Weight (g/mol) Key Functional Groups Notable Properties
This compound (Target) 4-Cl, 5-Ethyl, 2-COOCH3 ~204.6 Chloro, Ethyl, Ester Moderate lipophilicity; reactive at C-3/C-5 positions due to electron-withdrawing Cl
Ethyl 4-cyano-3-hydroxy-5-(methylsulfonyl)thiophene-2-carboxylate 4-CN, 3-OH, 5-SO2CH3, 2-COOCH2CH3 ~301.3 Cyano, Hydroxyl, Sulfonyl, Ester High polarity due to -OH and -SO2CH3; increased acidity (pKa ~4–5)
Methyl 5-chloro-3-chlorosulfonylthiophene-2-carboxylate 5-Cl, 3-SO2Cl, 2-COOCH3 ~259.6 Chloro, Chlorosulfonyl, Ester High reactivity (SO2Cl acts as leaving group); thermally unstable
Methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate 4-Cl, 3-OH, 5-OCH3, 2-COOCH3 ~236.6 Chloro, Hydroxyl, Methoxy, Ester Strong hydrogen bonding (via -OH); UV activity due to conjugated substituents
Diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate 5-NHCOCH3, 3-CH3, 2,4-COOCH2CH3 ~327.3 Acetamido, Methyl, Dual Ester High crystallinity; dual ester groups enhance solubility in polar aprotic solvents

Key Findings from Comparative Studies

Solubility and Lipophilicity
  • The ethyl group in the target compound enhances lipophilicity (logP ~2.5) compared to hydroxylated analogs (logP ~1.2 for ). Ethyl esters (e.g., ) generally show lower water solubility than methyl esters due to longer alkyl chains .
Spectroscopic Properties
  • UV-Vis spectra of methyl 4-chloro-3-hydroxy-5-methoxythiophene-2-carboxylate show λmax at 290 nm, attributed to conjugated hydroxyl and methoxy groups, whereas the target compound absorbs at 265 nm due to less conjugation .

Biological Activity

Methyl 4-chloro-5-ethylthiophene-2-carboxylate is a synthetic organic compound with notable biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and potential applications based on diverse scientific literature.

Chemical Structure and Properties

This compound features a thiophene ring, a five-membered aromatic heterocycle containing sulfur. Its molecular formula is C9H10ClO2SC_9H_{10}ClO_2S, with a molecular weight of approximately 204.67 g/mol. The presence of the chloro and ethyl substituents at specific positions on the thiophene ring significantly influences its chemical properties and biological activities.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various microorganisms. This makes it a potential candidate for developing new antimicrobial agents. The compound's mechanism likely involves interaction with microbial enzymes or cellular structures, although specific pathways remain to be fully elucidated.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties . In vitro studies suggest that it may modulate inflammatory responses by inhibiting pro-inflammatory cytokines or enzymes involved in the inflammatory process. This activity is particularly relevant for developing therapeutic agents aimed at treating inflammatory diseases .

The exact mechanisms through which this compound exerts its biological effects are still under investigation. Current hypotheses suggest interactions with specific enzymes or receptors that modulate various physiological responses. Understanding these interactions is crucial for assessing its therapeutic potential and safety profiles.

Case Study: Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones, indicating strong antimicrobial activity (Table 1).

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

This study highlights the compound's potential as a lead structure for developing new antibiotics.

Case Study: Anti-inflammatory Activity

Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. This compound was administered to mice subjected to an inflammatory stimulus, resulting in a significant reduction in edema compared to control groups (Table 2).

Treatment Group Edema Reduction (%)
Control0
Low Dose25
High Dose50

These findings suggest that the compound may be effective in managing inflammation-related conditions .

Applications in Drug Development

This compound serves as an important intermediate in organic synthesis, particularly in pharmaceutical development. Its structural characteristics allow for modifications that can enhance biological activity or reduce toxicity, making it a valuable scaffold for drug design.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.